4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide
Overview
Description
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research It is characterized by the presence of a difluoromethoxy group and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxy intermediate: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.
Amination: The intermediate is then subjected to amination using a dimethylamine source to introduce the dimethylamino group.
Coupling with benzoyl chloride: The final step involves coupling the amine intermediate with benzoyl chloride to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction may produce amine derivatives.
Scientific Research Applications
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethylamino groups play crucial roles in modulating the compound’s activity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide
- 4-(methoxy)-N-[4-(dimethylamino)phenyl]benzamide
- 4-(difluoromethoxy)-N-[4-(methylamino)phenyl]benzamide
Uniqueness
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide is unique due to the presence of both difluoromethoxy and dimethylamino groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-(difluoromethoxy)-N-[4-(dimethylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c1-20(2)13-7-5-12(6-8-13)19-15(21)11-3-9-14(10-4-11)22-16(17)18/h3-10,16H,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGZCCFIBCCZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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